molecular formula C5H7F3N2O3S B12540394 Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1) CAS No. 869728-20-1

Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1)

Cat. No.: B12540394
CAS No.: 869728-20-1
M. Wt: 232.18 g/mol
InChI Key: QEDSJDZDBAIVNZ-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is a compound formed by the combination of trifluoromethanesulfonic acid and 2-methyl-1H-imidazole in a 1:1 molar ratio. Trifluoromethanesulfonic acid is known for its strong acidity and is widely used in organic synthesis as a catalyst. 2-methyl-1H-imidazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) typically involves the direct reaction of trifluoromethanesulfonic acid with 2-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3SO3H+C4H6N2CF3SO3HC4H6N2\text{CF}_3\text{SO}_3\text{H} + \text{C}_4\text{H}_6\text{N}_2 \rightarrow \text{CF}_3\text{SO}_3\text{H} \cdot \text{C}_4\text{H}_6\text{N}_2 CF3​SO3​H+C4​H6​N2​→CF3​SO3​H⋅C4​H6​N2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and controlled environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield acylated derivatives of the starting materials .

Mechanism of Action

The mechanism of action of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reactive intermediates, leading to the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is unique due to the combination of the strong acidity of trifluoromethanesulfonic acid and the versatile reactivity of 2-methyl-1H-imidazole. This combination enhances its catalytic properties and broadens its range of applications in various fields .

Properties

CAS No.

869728-20-1

Molecular Formula

C5H7F3N2O3S

Molecular Weight

232.18 g/mol

IUPAC Name

2-methyl-1H-imidazole;trifluoromethanesulfonic acid

InChI

InChI=1S/C4H6N2.CHF3O3S/c1-4-5-2-3-6-4;2-1(3,4)8(5,6)7/h2-3H,1H3,(H,5,6);(H,5,6,7)

InChI Key

QEDSJDZDBAIVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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